N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound that features a unique combination of azetidine, thiophene, and imidazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the azetidine and thiophene intermediates, followed by their coupling with an imidazolidine derivative under specific reaction conditions. Common reagents used in these steps may include base catalysts, solvents like dichloromethane or ethanol, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be fine-tuned to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine ring can be reduced to form different amine derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the imidazolidine ring may produce a secondary amine derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be studied to understand its effects at the molecular level.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique combination of functional groups may impart desirable characteristics such as conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide include other azetidine, thiophene, and imidazolidine derivatives. Examples include:
- N-(2-(azetidin-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
- 2-(thiophen-3-yl)ethyl-2-oxoimidazolidine-1-carboxamide
- N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c18-12-14-3-6-17(12)13(19)15-8-11(16-4-1-5-16)10-2-7-20-9-10/h2,7,9,11H,1,3-6,8H2,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBRMSPACCKRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)N2CCNC2=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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